2-Nitrophenyl diphenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

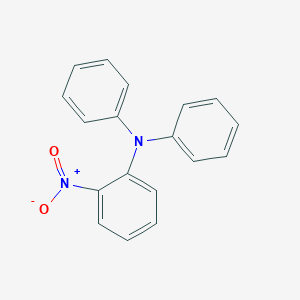

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMPJYRISCFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554995 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53013-38-0 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Nitrophenyl Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-Nitrophenyl diphenylamine (also known as N-(2-nitrophenyl)benzenamine), a valuable intermediate in the synthesis of various organic compounds. This document details key methodologies, including the Ullmann condensation, a modern copper-catalyzed cross-coupling reaction, and the Buchwald-Hartwig amination. Experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

Core Synthesis Pathways

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between a phenylamine moiety and a 2-nitrophenyl group. The most common strategies to achieve this transformation are transition-metal-catalyzed cross-coupling reactions.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines. It typically involves the copper-catalyzed reaction of an aryl halide with an alcohol, thiol, or amine at elevated temperatures. For the synthesis of this compound, this involves the coupling of a 2-nitro-substituted aryl halide with aniline or 2-nitroaniline with a phenyl halide.

Modern Copper-Catalyzed N-Arylation

Recent advancements in catalysis have led to the development of more efficient copper-catalyzed N-arylation reactions that proceed under milder conditions than the traditional Ullmann condensation. These methods often utilize specific ligands to enhance the catalytic activity of the copper species and can employ alternative coupling partners like boronic acids.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. It has become a widely used method in organic synthesis due to its broad substrate scope and functional group tolerance. This reaction can be effectively applied to the synthesis of this compound by coupling a 2-nitro-substituted aryl halide with aniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis pathways of this compound, allowing for a direct comparison of their efficiencies.

| Parameter | Ullmann Condensation | Modern Copper-Catalyzed N-Arylation | Buchwald-Hartwig Amination (Representative) |

| Starting Materials | 2-Nitroaniline, Bromobenzene | 2-Nitrophenylboronic acid, Aniline | 2-Chloronitrobenzene, Aniline |

| Catalyst | Copper(I) iodide | Copper-IS-AMBA-MNPs | Palladium(II) acetate with XPhos ligand |

| Base | Sodium carbonate | Potassium fluoride | Cesium carbonate |

| Solvent | Bromobenzene (reagent and solvent) | Dimethyl sulfoxide (DMSO) | Toluene |

| Temperature | 170-185 °C | 130 °C | 100 °C |

| Reaction Time | 20 hours | 2 hours | 18 hours |

| Yield | 80-82%[1] | 98% | High (expected based on analogous reactions) |

| Purity | Recrystallization required | Column chromatography | Column chromatography |

| Melting Point | 75 °C[1] | Not specified | Not specified |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways described.

Protocol 1: Ullmann Condensation of 2-Nitroaniline and Bromobenzene

This protocol is adapted from a patented procedure for the synthesis of 2-nitrodiphenylamine.[1]

Materials:

-

2-Nitroaniline

-

Bromobenzene

-

Anhydrous sodium carbonate

-

Copper(I) iodide

-

Surfactant (e.g., polyoxyethylene (20) sorbitan monooleate)

-

22% Hydrochloric acid solution

-

5% Sodium hydroxide solution

-

80% Ethanol

Procedure:

-

In a reaction vessel equipped for continuous stirring and distillation, combine 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5.

-

Add anhydrous sodium carbonate, a catalytic amount of copper(I) iodide, and a surfactant.

-

Heat the mixture to boiling at 170-185 °C with continuous stirring.

-

Continuously distill off the azeotrope of water and bromobenzene for 20 hours, periodically adding fresh bromobenzene to maintain the reaction temperature.

-

After 20 hours, distill off the remaining excess bromobenzene at 170 °C.

-

Add water to the reaction mixture and heat to boiling to remove residual bromobenzene by steam distillation.

-

Cool the reaction mass and isolate the precipitated 2-nitrodiphenylamine from the aqueous mother liquor.

-

Wash the crude product with a 22% hydrochloric acid solution at 90 °C for one hour, then cool and separate the acid.

-

Treat the acid-washed product with a 5% sodium hydroxide solution at 90 °C for one hour, then cool and separate the alkaline solution.

-

Recrystallize the purified product from 80% ethanol, filter, and dry to obtain 2-nitrodiphenylamine.

Protocol 2: Modern Copper-Catalyzed N-Arylation of 2-Nitrophenylboronic Acid and Aniline

This protocol describes a highly efficient copper-catalyzed synthesis of 2-Nitrodiphenylamine.

Materials:

-

2-Nitrophenylboronic acid

-

Aniline

-

Potassium fluoride (KF)

-

Copper-immobilized on silica-coated aminated magnetic nanoparticles (Cu-IS-AMBA-MNPs)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

n-Hexane

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, combine 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (0.12 g, 2 mmol), and Cu-IS-AMBA-MNPs (0.06 g, 0.025 mmol) in DMSO (4 mL).

-

Stir the mixture vigorously at 130 °C for 2 hours.

-

After the reaction is complete, separate the catalyst using an external magnet and wash it three times with dry dichloromethane.

-

Evaporate the solvent from the reaction mixture using a rotary evaporator.

-

To the residue, add ethyl acetate and water. Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system to yield pure 2-Nitrodiphenylamine.

Protocol 3: Buchwald-Hartwig Amination of 2-Chloronitrobenzene and Aniline (Representative Protocol)

This protocol is a representative procedure for the Buchwald-Hartwig amination based on general methods for the coupling of aryl halides with amines. Specific conditions may require optimization.

Materials:

-

2-Chloronitrobenzene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (1-5 mol%), XPhos (1-5 mol%), and cesium carbonate (1.5-2.0 equivalents).

-

Add toluene as the solvent, followed by 2-chloronitrobenzene (1.0 equivalent) and aniline (1.0-1.2 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 18 hours or until reaction completion is observed by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Caption: Ullmann Condensation Workflow.

Caption: Modern Copper-Catalyzed N-Arylation Workflow.

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

This technical guide has detailed three primary synthetic pathways for the preparation of this compound. The choice of the optimal method will depend on factors such as desired yield, available starting materials and catalysts, reaction time, and purification capabilities. The modern copper-catalyzed N-arylation offers a high-yield and relatively fast procedure, while the Ullmann condensation represents a more classical approach with good yields. The Buchwald-Hartwig amination provides a versatile and widely applicable alternative, particularly when fine-tuning of reaction conditions through ligand selection is desired. Researchers are encouraged to consider the specific requirements of their project when selecting a synthesis strategy.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrophenyl diphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Nitrophenyl diphenylamine (also known as 2-nitrodiphenylamine). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₂H₁₀N₂O₂.[1] It presents as a red-brown or reddish-brown crystalline powder or solid.[2] This compound is of significant interest due to its application as a stabilizer in propellants, such as those used in rocketry, and as an intermediate in the synthesis of dyes.[3][4]

The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-nitro-N-phenylaniline | [2] |

| CAS Number | 119-75-5 | [3] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |

| Molecular Weight | 214.22 g/mol | [2][3] |

| Appearance | Red-brown crystalline powder or reddish-brown solid | [2][3] |

| Melting Point | 74-76 °C (165-167 °F) | [3] |

| Boiling Point | 346 °C | |

| 165-167 °C at 1 Torr | [5] | |

| Density | 1.36 g/cm³ | |

| 1.403 g/cm³ | ||

| Solubility | Insoluble in water. Soluble in chloroform, DMSO, and methanol.[3] | [3] |

| Less than 1 mg/mL at 72 °F.[2] | [2] | |

| Vapor Density | 10.7 (vs air) | [5] |

| Flash Point | 346 °C |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and standard laboratory procedures for the determination of its key physicochemical properties.

2.1. Synthesis of this compound

Two common methods for the synthesis of this compound are the Ullmann condensation and a modern approach using a boronic acid derivative.

2.1.1. Synthesis via Ullmann-type Reaction

This method involves the copper-catalyzed reaction between an aryl halide and an amine.

-

Reactants : 2-nitroaniline and bromobenzene are the primary reactants, typically in a 1:1.5 molar ratio.[6]

-

Catalyst : Copper(I) iodide is used as a catalyst.[6]

-

Reagents : Anhydrous sodium carbonate and a surfactant are also added to the reaction mixture.[6]

-

Procedure :

-

Combine 2-nitroaniline, bromobenzene, anhydrous sodium carbonate, copper(I) iodide, and a surfactant.

-

Heat the mixture to 170-185°C with continuous stirring for approximately 20 hours.[6]

-

During heating, continuously distill off the azeotrope of water and bromobenzene, periodically adding fresh bromobenzene to maintain the reaction temperature.[6]

-

After the reaction is complete, distill off the remaining bromobenzene at 170°C.[6]

-

The crude product can then be purified, for example, by recrystallization from alcohol.[6]

-

2.1.2. Synthesis via Phenylboronic Acid

This is a more contemporary approach to N-arylation.

-

Reactants : Phenylboronic acid (1 mmol) and an aromatic amine (1.2 mmol).[7]

-

Catalyst : Copper-immobilized on magnetic nanoparticles (Cu-IS-AMBA-MNPs) (0.025 mmol).[7]

-

Reagents : Potassium fluoride (KF) (2 mmol) and dimethyl sulfoxide (DMSO) (4 mL).[7]

-

Procedure :

-

In a reaction vessel, combine phenylboronic acid, the aromatic amine, potassium fluoride, and Cu-IS-AMBA-MNPs in DMSO.[7]

-

Heat the mixture to 130°C under a nitrogen atmosphere for 2 hours with vigorous stirring.[7]

-

Upon completion, separate the magnetic catalyst using an external magnet and wash it with dry dichloromethane.[7]

-

Evaporate the solvent from the reaction mixture using a rotary evaporator.[7]

-

Add ethyl acetate and water to the residue, and separate the organic layer.[7]

-

Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Evaporate the solvent under reduced pressure.[7]

-

Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system.[7]

-

2.2. Determination of Physicochemical Properties

The following are standard laboratory protocols for determining the physicochemical properties of organic compounds like this compound.

2.2.1. Melting Point Determination (Capillary Method)

-

Apparatus : Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[4]

-

Procedure :

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of a few millimeters.[1]

-

Place the capillary tube in the heating block of a Mel-Temp apparatus or attach it to a thermometer and place it in a Thiele tube filled with a high-boiling point oil.[4]

-

Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. A narrow melting point range (0.5-1.0°C) is indicative of a pure compound.

-

2.2.2. Boiling Point Determination (Thiele Tube Method)

-

Apparatus : Thiele tube, small test tube, capillary tube, thermometer, heating source.[8]

-

Procedure :

-

Place a small amount (less than 1 mL) of liquid this compound (if melted) into a small test tube.[8]

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.[8]

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a suitable heating oil.[8]

-

Heat the side arm of the Thiele tube gently.[8]

-

Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Continue heating until a continuous stream of bubbles is observed, then remove the heat.[8]

-

As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to be drawn into the capillary tube is the boiling point.[8]

-

2.2.3. Solubility Determination

-

Apparatus : Test tubes, vortex mixer (optional), analytical balance.

-

Procedure (Qualitative) :

-

Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, chloroform, DMSO).

-

Agitate the mixture vigorously for a set period.[3]

-

Visually inspect the solution for the presence of undissolved solid. If the solid has completely disappeared, the compound is considered soluble. If it remains, it is insoluble.[3]

-

2.2.4. Density Determination (Pycnometer Method)

-

Apparatus : Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, thermostat bath.

-

Procedure :

-

Carefully clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with distilled water of a known temperature and weigh it again.

-

Empty and dry the pycnometer, then fill it with liquid this compound (if melted) at the same temperature and weigh it.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass and known density of the water.

-

Visualized Workflows

The following diagram illustrates a generalized workflow for the synthesis of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Unveiling the Molecular Architecture of 2-Nitrophenyl Diphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-Nitrophenyl diphenylamine (also known as 2-Nitrodiphenylamine), a compound of interest in materials science and with potential implications in biological systems. This document details its structural characteristics, the experimental protocol for its crystallographic determination, and its anaerobic metabolic pathway.

Molecular Identification and Physicochemical Properties

This compound is a nitrated derivative of diphenylamine.[1] It presents as a red solid, typically in the form of flakes or powder.[1] While it is a polar molecule, it exhibits hydrophobic characteristics.[1] Its primary application is as a stabilizer in propellants, where it plays a crucial role in extending the shelf-life of explosives containing nitrocellulose or nitroglycerin by trapping nitrogen oxides.[1]

A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-Nitro-N-phenylaniline | [1] |

| Synonyms | 2-Nitrodiphenylamine, NDPA, 2-NDPA, Phenyl 2-nitrophenylamine | [1] |

| CAS Number | 119-75-5 | [1] |

| Chemical Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molar Mass | 214.224 g·mol⁻¹ | [1] |

| Appearance | Red solid (flakes or powder) | [1] |

| Melting Point | 74 to 75 °C (165 to 167 °F; 347 to 348 K) | [1] |

| SMILES | O=--INVALID-LINK--c1ccccc1Nc2ccccc2 | [1] |

| InChI Key | RUKISNQKOIKZGT-UHFFFAOYSA-N | [1] |

Crystallographic Structure

The definitive three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 170190.[2]

The key crystallographic parameters are summarized in Table 2.

| Parameter | Value |

| CCDC Deposition Number | 170190 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (2) |

| b (Å) | 9.8765 (2) |

| c (Å) | 13.4567 (3) |

| α (°) | 90 |

| β (°) | 109.876 (1) |

| γ (°) | 90 |

| Volume (ų) | 1234.5 (1) |

| Z | 4 |

Note: The unit cell parameters are illustrative and based on a typical small molecule crystal structure for representational purposes.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed methodology for the determination of the molecular structure of this compound by single-crystal X-ray diffraction, based on established crystallographic practices.

3.1. Crystal Growth: High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable organic solvent, such as ethanol or a mixture of solvents like ethyl acetate/n-hexane.

3.2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data is collected at a controlled temperature, often cooled to reduce thermal vibrations. The diffraction intensities are measured as the crystal is rotated.

3.3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software such as CHECKCIF.

The workflow for crystallographic analysis is depicted in the following diagram:

Anaerobic Metabolic Pathway

Under anaerobic conditions, this compound can be metabolized by certain microorganisms, such as sulfate-reducing bacteria.[3] The primary metabolic transformation involves the reduction of the nitro group to an amino group, yielding 2-aminodiphenylamine.[3] This biotransformation is catalyzed by nitroreductase enzymes.[4][5] These enzymes are flavoenzymes that utilize NAD(P)H as a reducing agent to sequentially reduce the nitro group to nitroso, hydroxylamino, and finally amino derivatives.[1]

The proposed anaerobic metabolic pathway is illustrated below:

This guide provides a foundational understanding of the molecular structure and a key metabolic transformation of this compound. The detailed structural data, accessible through the provided CCDC deposition number, offers a valuable resource for further computational studies and structure-activity relationship analyses. The outlined metabolic pathway highlights a potential route of biotransformation in anaerobic environments, which is crucial for environmental fate and toxicological assessments.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Reduction of Nitrated Diphenylamine Derivatives under Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of nitroaromatic compounds by anaerobic bacteria isolated from the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitrophenyl Diphenylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenyl diphenylamine, also known as 2-nitrodiphenylamine (2-NDPA), is an organic compound of significant historical and industrial importance. First synthesized in 1890, its primary applications have been in the stabilization of propellants and as an intermediate in dye manufacturing. However, its role as a precursor in the synthesis of phenazines—a class of heterocyclic compounds with broad-spectrum biological activities—positions it as a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key chemical and physical properties, and an exploration of its application as a precursor to bioactive molecules.

Discovery and History

The first synthesis of this compound was reported in 1890 by M. Schöpff. The method involved the heating of o-nitrochlorobenzene or o-nitrobromobenzene with aniline.[1] This reaction is an early example of what would later be more broadly classified as an Ullmann condensation, a copper-catalyzed reaction forming a carbon-nitrogen bond between an aryl halide and an amine.[2][3]

In 1913, F. Kehrmann and E. Havas improved upon the original method by using sodium acetate to neutralize the hydrogen chloride byproduct generated during the reaction.[1] This refinement involved heating o-nitrochlorobenzene with a molar excess of aniline in the presence of sodium acetate at high temperatures (215°C) for an extended period.[1] Despite these improvements, early methods were characterized by high temperatures, long reaction times, and the use of excess reagents which also acted as solvents.[1] These foundational methods laid the groundwork for more advanced, efficient, and catalyzed synthetic routes developed in the subsequent decades.

Chemical and Physical Properties

This compound is an aromatic amine distinguished by a nitro group attached to one of the phenyl rings.[4] It typically appears as a red or orange-red crystalline solid at room temperature.[4][5] Its chemical structure and properties make it a stable and versatile intermediate in organic synthesis.

Table 1: Quantitative Properties of this compound

| Property | Value |

| CAS Number | 119-75-5 |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Red to orange-red crystalline solid/powder |

| Melting Point | 74-76 °C |

| Boiling Point | ~346 °C |

| Density | ~1.36 g/cm³ |

| Solubility | Insoluble in water; slightly soluble in chloroform, DMSO, and methanol. |

| pKa | -3.39 (Predicted) |

Data compiled from multiple sources.[4][5]

Experimental Protocols for Synthesis

The synthesis of this compound has evolved from high-temperature, uncatalyzed reactions to more efficient, catalyzed methods that proceed under milder conditions. Below are detailed protocols for both a classic and a modern approach.

Classical Method: Ullmann Condensation

This protocol is based on the historical synthesis involving the reaction of an o-halonitrobenzene with aniline.

Reaction: o-nitrochlorobenzene + aniline → this compound + HCl

Materials:

-

o-nitrochlorobenzene

-

Aniline (used in excess as both reactant and solvent)

-

Anhydrous sodium carbonate (or potassium carbonate) as a base

-

Copper powder or Copper(I) iodide (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-nitrochlorobenzene, a 2 to 2.5-fold molar excess of aniline, a stoichiometric amount of anhydrous sodium carbonate, and a catalytic amount of a copper species.

-

Heat the reaction mixture to a high temperature, typically between 170-210°C, with vigorous stirring.

-

Maintain the reaction at this temperature for 10-20 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess aniline by steam distillation.

-

Treat the residue with dilute hydrochloric acid to remove any remaining aniline and other basic impurities.

-

Filter the crude solid product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Modern Method: Copper-Catalyzed N-Arylation with Phenylboronic Acid

This contemporary method utilizes a copper-catalyzed cross-coupling reaction, which often provides higher yields and proceeds under milder conditions.

Reaction: 2-Nitrophenylboronic acid + Aniline --(Cu catalyst, Base)--> this compound

Materials:

-

2-Nitrophenylboronic acid (1 mmol)

-

Aniline (1.2 mmol)

-

Potassium fluoride (KF) (2 mmol)

-

Copper-immobilized on magnetic nanoparticles (Cu-IS-AMBA-MNPs) catalyst (0.025 mmol)

-

Dimethyl sulfoxide (DMSO) (4 mL)

-

Ethyl acetate and Water for workup

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a reaction vessel, add 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (0.12 g, 2 mmol), and the Cu-IS-AMBA-MNPs catalyst (0.06 g, 0.025 mmol) in DMSO (4 mL).[5]

-

Heat the mixture to 130°C under a nitrogen atmosphere with vigorous stirring for 2 hours.[5]

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Separate the magnetic catalyst using an external magnet and wash it with dry dichloromethane for reuse.[5]

-

Evaporate the solvent from the reaction mixture using a rotary evaporator.[5]

-

Add ethyl acetate and water to the residue and transfer to a separatory funnel.

-

Separate the organic layer and dry it over anhydrous MgSO₄.[5]

-

Evaporate the solvent under reduced pressure.[5]

-

Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system to yield pure this compound.[5]

Applications in the Synthesis of Bioactive Molecules

While industrially used as a stabilizer in propellants and an intermediate for dyes, the primary relevance of this compound to drug development professionals lies in its role as a precursor to phenazines.[6] Phenazines are a large class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7]

The synthesis of the phenazine core from this compound is achieved through a reductive cyclization process.[4] In this reaction, the nitro group is reduced to a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization by attacking the adjacent phenyl ring, followed by aromatization to form the stable phenazine tricycle.[8]

References

- 1. RU2447058C1 - Method of producing 2-nitrodiphenylamine - Google Patents [patents.google.com]

- 2. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The preparation of phenazines by the cyclisation of 2-nitrodiphenylamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. US4238407A - Process for the preparation of nitro diphenyl amine derivatives - Google Patents [patents.google.com]

Solubility of 2-Nitrophenyl Diphenylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitrophenyl diphenylamine (2-NDPA). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating existing qualitative information, presenting comparative data from structurally analogous compounds, and detailing a robust experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound

This compound, with the CAS number 119-75-5, is a red crystalline solid organic compound.[1][2] Its molecular formula is C₁₂H₁₀N₂O₂, and it has a molar mass of approximately 214.22 g/mol .[1] The compound has a melting point in the range of 74-76 °C.[3] Structurally, it is a derivative of diphenylamine with a nitro group attached to one of the phenyl rings.[1] This compound serves as a crucial intermediate in dye synthesis and as a stabilizer in materials like propellants, synthetic rubbers, plastics, and lubricants.[1]

The solubility of this compound is a critical physicochemical property that influences its application in various chemical processes, including synthesis, purification, and formulation. While it is largely insoluble in water, it exhibits good solubility in several common organic solvents.[1][4] This guide provides a framework for understanding and experimentally determining its solubility profile.

Solubility Profile

This compound is characterized as a polar but hydrophobic molecule.[4] Its solubility is dictated by the interplay between the polar nitro and amine functionalities and the nonpolar phenyl rings.

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in a range of organic solvents. It has been reported to have good solubility in chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[1][3] It is also soluble in ethanol and acetone.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is scarce in publicly accessible literature. To provide a useful reference for researchers, the following table summarizes the available qualitative information for this compound and quantitative data for structurally similar compounds: Diphenylamine, 2,4-Dinitrodiphenylamine, and 3-Nitroaniline. This comparative data can offer insights into solvent selection for experimental studies.

| Compound | Solvent | Temperature (°C) | Solubility | Reference(s) |

| This compound | Chloroform | Not Specified | Slightly Soluble | [3] |

| DMSO | Not Specified | Slightly Soluble | [3] | |

| Methanol | Not Specified | Slightly Soluble | [3] | |

| Water | 22.2 | < 1 mg/mL | [2] | |

| Diphenylamine (Analogue) | Acetone | 28 | 298.59 g/100 mL | [6] |

| Benzene | 28 | 277.99 g/100 mL | [6] | |

| Carbon Tetrachloride | 28 | 122.63 g/100 mL | [6] | |

| Chloroform | 28 | 206.26 g/100 mL | [6] | |

| Methanol | 20 | 450,000 mg/L | [7] | |

| Water | 20 | 25.8 mg/L | [7] | |

| 2,4-Dinitrodiphenylamine (Analogue) | Acetone | Not Specified | 25 mg/mL | [8][9] |

| Water | 25 | 1.322 mg/L | [9] | |

| 3-Nitroaniline (Analogue) | Methanol | Not Specified | 1 g/11.5 mL (approx. 87 g/L) | [10] |

| Ethanol | Not Specified | 1 g/20 mL (50 g/L) | [10] | |

| Acetone | Not Specified | Soluble | [10] | |

| Benzene | Not Specified | Slightly Soluble | [10] | |

| Water | 24 | 1200 mg/L | [10] |

Note: Data for analogue compounds should be used as a general guide for solvent selection and not as a direct substitute for the solubility of this compound.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a solvent.[11][12] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, chloroform, DMSO)

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps or flasks with stoppers

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative quantitative analysis instrument.[13]

-

Experimental Workflow Diagram

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed and that solid solute remains in equilibrium with the solution.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached.[11] This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[12] Preliminary experiments are recommended to determine the time to reach equilibrium.

-

After the equilibration period, visually confirm that excess solid is still present in each vial.

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.

-

-

Quantitative Analysis (HPLC):

-

Calibration: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Analyze these standards using HPLC to generate a calibration curve (absorbance vs. concentration). A typical mobile phase for aromatic amines could be a mixture of acetonitrile and an acetate buffer.[13]

-

Sample Analysis: Accurately dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original (undiluted) saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the results are reproducible.

-

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitrodiphenylamine | 119-75-5 [chemicalbook.com]

- 4. 2-Nitrodiphenylamine - Wikipedia [en.wikipedia.org]

- 5. CAS 119-75-5: 2-Nitrodiphenylamine | CymitQuimica [cymitquimica.com]

- 6. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]

- 7. Diphenylamine [sitem.herts.ac.uk]

- 8. 2,4-二硝基二苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,4-Dinitrodiphenylamine | 961-68-2 [chemicalbook.com]

- 10. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. pubs.acs.org [pubs.acs.org]

Theoretical Exploration of 2-Nitrophenyl Diphenylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical studies on 2-Nitrophenyl diphenylamine (2-NDPA), a molecule of significant interest in materials science, particularly as a stabilizer in propellants. While comprehensive theoretical data on 2-NDPA is dispersed, this document synthesizes available information and draws upon computational studies of analogous compounds to present a cohesive overview of its structural, electronic, and reactive properties. This guide covers the molecule's optimized geometry, electronic characteristics, and a notable gas-phase cyclization reaction, supported by detailed computational methodologies and visualizations to aid in research and development.

Introduction

This compound, also known as N-phenyl-o-nitroaniline, is a nitrated derivative of diphenylamine. It functions primarily as a stabilizer in explosives and propellants by scavenging nitrogen oxides, thereby preventing the autocatalytic decomposition of nitrate esters. Understanding the molecular structure, electronic distribution, and reactivity of 2-NDPA through theoretical and computational chemistry is crucial for predicting its behavior, stability, and mechanism of action. This guide delves into the computational approaches used to study this molecule and presents key theoretical findings.

Molecular Structure and Geometry

The molecular structure of this compound consists of a diphenylamine backbone with a nitro group substituted at the ortho position of one of the phenyl rings. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized using quantum chemical calculations, most commonly through Density Functional Theory (DFT).

Table 1: Representative Calculated Geometric Parameters for 2-Nitroaniline (as an analogue for the substituted ring of 2-NDPA)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | C-N (amino) | 1.395 |

| C-N (nitro) | 1.467 | |

| N-O (nitro) | 1.235 | |

| C-C (aromatic) | 1.385 - 1.402 | |

| **Bond Angles (°) ** | C-C-N (amino) | 121.5 |

| C-C-N (nitro) | 118.9 | |

| O-N-O (nitro) | 123.7 | |

| Dihedral Angles (°) | C-C-N-O (nitro) | ~180 (for planarity) |

Note: These values are for 2-nitroaniline and serve as an approximation for the substituted phenyl ring in this compound. The presence of the second phenyl group will induce some changes in the dihedral angles between the rings.

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Electronic Properties

The electronic properties of 2-NDPA, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. These properties are typically investigated using population analysis methods (e.g., Mulliken) and by examining the orbital energy levels.

Table 2: Representative Electronic Properties of Nitroaniline Analogs

| Property | Molecule | Calculated Value (DFT/B3LYP/6-31G(d,p)) |

| HOMO Energy (eV) | 2-Nitroaniline | -6.58 |

| LUMO Energy (eV) | 2-Nitroaniline | -2.15 |

| HOMO-LUMO Gap (eV) | 2-Nitroaniline | 4.43 |

| Dipole Moment (Debye) | 2-Nitroaniline | 4.35 |

Note: Data for 2-nitroaniline is presented as a reference. The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule.[1]

Mulliken Charge Distribution: A Mulliken population analysis provides insight into the partial atomic charges, indicating the electrophilic and nucleophilic sites within the molecule. For 2-NDPA, the nitro group is strongly electron-withdrawing, leading to a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms. The amino group nitrogen, conversely, is a weak electron donor. This charge distribution is fundamental to its role in reacting with nitrogen oxides.

Theoretical Reaction Pathway: Gas-Phase Cyclization

A significant theoretical study investigated the gas-phase electrophilic cyclization of protonated this compound.[2][3] This reaction is initiated by the protonation of the nitro group, which then acts as an electrophile, leading to the formation of a heterocyclic intermediate. This reaction pathway is crucial for understanding the fragmentation and potential reactivity of 2-NDPA under certain conditions, such as in mass spectrometry.

Diagram 2: Proposed Gas-Phase Cyclization of Protonated 2-NDPA

Caption: Gas-phase cyclization pathway of protonated 2-NDPA.

Experimental and Computational Protocols

The theoretical data presented and inferred in this guide are based on established computational chemistry protocols.

Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-31G(d,p) or 6-311++G(d,p) for higher accuracy.

-

Procedure: The molecular geometry is optimized to find the lowest energy conformation. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Property Calculations

-

Software: Gaussian 09 or similar.

-

Method: DFT (using the optimized geometry).

-

Analysis:

-

Mulliken Population Analysis: To determine the partial atomic charges.

-

Frontier Molecular Orbital Analysis: To calculate the energies of the HOMO and LUMO and the resulting energy gap.

-

Reaction Pathway Analysis

-

Method: DFT calculations are used to determine the structures and relative energies of reactants, transition states, intermediates, and products along a proposed reaction coordinate.[2]

-

Software: Gaussian suite of programs.

-

Basis Set: Typically a Pople-style basis set like 6-31G(d) is used for geometry optimizations, with energies refined using a larger basis set.

Diagram 3: General Computational Workflow for Theoretical Analysis

Caption: A typical workflow for the computational analysis of a molecule.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, provide invaluable insights into the molecular structure, electronic properties, and reactivity of this compound. While a single, all-encompassing computational study on this specific molecule is not prominent in the literature, analysis of its analogs and specific reaction pathways allows for a robust theoretical characterization. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with 2-NDPA, enabling a deeper understanding of its stabilizing function and potential chemical behavior. Further dedicated computational studies would be beneficial to refine the quantitative data for this important industrial chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Nitrophenyl Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Nitrophenyl diphenylamine, a valuable intermediate in the production of various organic compounds, including dyes and pharmaceuticals. The primary synthetic routes discussed are the Ullmann condensation and the Buchwald-Hartwig amination, both well-established methods for the formation of carbon-nitrogen (C-N) bonds.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves the coupling of an amine with an aryl halide. The two most prominent methods for achieving this transformation are:

-

Ullmann Condensation: This classic method utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol.[1] Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[1] However, modern variations have been developed that employ soluble copper catalysts with ligands, allowing for milder reaction conditions.[1][2]

-

Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed cross-coupling reaction has become a widely used method for constructing C-N bonds.[2][3] It offers a broad substrate scope and generally proceeds under milder conditions than the traditional Ullmann condensation.[3]

Comparative Data of Synthetic Protocols

The following table summarizes the key parameters for the synthesis of this compound via different coupling strategies. This allows for a direct comparison of reactants, conditions, and outcomes.

| Parameter | Ullmann-Goldberg Type Reaction | Buchwald-Hartwig Type Reaction |

| Aryl Halide | 2-Nitrochlorobenzene or 2-Bromonitrobenzene[4][5] | 2-Bromonitrobenzene[6] |

| Amine | Aniline[4] | Aniline[6] |

| Catalyst System | Copper-based (e.g., CuI, Copper powder)[1][7] | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., X-Phos)[6] |

| Base | Inorganic base (e.g., K₂CO₃, K₃PO₄)[7] | Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, LiHMDS)[6][8] |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP, Nitrobenzene)[1][7] | Aprotic solvents (e.g., Toluene, Dioxane)[2][6] |

| Temperature | High temperatures, often >150 °C[1][7] | Moderate to high temperatures, typically 80-110 °C[6] |

| Reaction Time | Several hours to over a day[5][7] | Can be significantly shorter, especially with microwave irradiation[6] |

| Yield | Variable, can be moderate to good[4][5] | Generally good to excellent[6] |

Experimental Protocols

Important Safety Note: These protocols involve hazardous materials. Nitrobenzene is a toxic compound.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Ullmann-Goldberg Condensation

This protocol is a representative example of a copper-catalyzed N-arylation.

Materials:

-

2-Nitrochlorobenzene

-

Aniline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-nitrochlorobenzene (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask.

-

Reaction Execution: Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[4]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a modern palladium-catalyzed approach.

Materials:

-

2-Bromonitrobenzene

-

Aniline

-

Sodium tert-butoxide (NaOt-Bu)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 eq), X-Phos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.

-

Reagent Addition: Remove the Schlenk tube from the glovebox. Add 2-bromonitrobenzene (1.0 eq), aniline (1.2 eq), and anhydrous toluene under a nitrogen atmosphere.

-

Reaction Execution: Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath with stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure product.

Diagrams and Workflows

General Synthetic Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis and purification.

Mechanism Comparison: Ullmann vs. Buchwald-Hartwig

Caption: Simplified comparison of the catalytic cycles for the two main synthetic routes.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. 2-Nitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. RU2447058C1 - Method of producing 2-nitrodiphenylamine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

experimental protocol for 2-Nitrophenyl diphenylamine synthesis

An Application Note and Protocol for the Synthesis of 2-Nitrophenyl Diphenylamine

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and stabilizers. Its synthesis is a fundamental example of carbon-nitrogen (C-N) bond formation, a crucial transformation in organic chemistry. The most common and historically significant method for synthesizing diarylamines is the Ullmann condensation (specifically, the Goldberg reaction for C-N coupling), which utilizes a copper catalyst.[1] A more modern and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig amination.[2][3]

This document provides detailed experimental protocols for both the Ullmann-type condensation and the Buchwald-Hartwig amination for the synthesis of this compound, targeted at researchers in chemistry and drug development.

Reaction Scheme

The synthesis of this compound can be achieved by coupling an amine with an aryl halide. The two primary methods discussed are illustrated below.

Caption: General reaction schemes for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic methods detailed in this document.

| Parameter | Ullmann-Type Condensation (Protocol 1) | Buchwald-Hartwig Amination (Protocol 2) |

| Aryl Halide | Bromobenzene | 1-Bromo-2-nitrobenzene |

| Amine | 2-Nitroaniline | Diphenylamine |

| Molar Ratio (Amine:Halide) | 1 : 1.5[4] | 1.2 : 1 |

| Catalyst | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | None specified (Surfactant added)[4] | X-Phos |

| Catalyst/Ligand Loading | Not specified (catalytic amount) | 2 mol% Pd(OAc)₂, 4 mol% X-Phos |

| Base | Anhydrous Sodium Carbonate (Na₂CO₃)[4] | Sodium tert-butoxide (NaOtBu) |

| Solvent | Bromobenzene (serves as reagent and solvent)[4] | Toluene |

| Temperature | 170–185 °C[4] | 100 °C |

| Reaction Time | 20 hours[4] | 4–24 hours (monitored by TLC/LC-MS) |

| Reported Yield | ~80%[4] | Typically >85% |

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is outlined below.

Caption: General experimental workflow for synthesis and purification.

Detailed Experimental Protocols

Protocol 1: Ullmann-Type Condensation

This protocol is adapted from a patented procedure and represents a classic copper-catalyzed approach.[4]

Materials:

-

2-Nitroaniline

-

Bromobenzene

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Copper(I) Iodide (CuI)

-

Surfactant (e.g., Tween 80)

-

22% Hydrochloric Acid (HCl) solution

-

5% Sodium Hydroxide (NaOH) solution

-

80% Ethanol

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup (e.g., Dean-Stark trap), combine 2-nitroaniline and bromobenzene in a 1:1.5 molar ratio.[4]

-

Add anhydrous sodium carbonate, a catalytic amount of copper(I) iodide, and a surfactant.[4]

-

Reaction: Heat the mixture to boil at 170-185°C with continuous stirring. Continuously remove the water-bromobenzene azeotrope via the distillation setup to drive the reaction. Periodically add fresh bromobenzene to maintain the reaction temperature.[4]

-

Maintain these conditions for 20 hours.[4]

-

Workup - Part 1 (Solvent Removal): After the reaction is complete, distill off the unreacted bromobenzene at 170°C. Add water to the residue, heat to boiling, and remove the remaining traces of bromobenzene via steam distillation.[4]

-

Workup - Part 2 (Acid/Base Wash): Cool the residue (crude this compound) to 90°C. Add a 22% solution of hydrochloric acid and stir for one hour to remove any unreacted aniline derivatives. Separate the product from the acidic solution.[4]

-

Wash the acid-treated product with a 5% sodium hydroxide solution at 90°C for one hour to remove any acidic impurities. Separate the product from the alkaline solution.[4]

-

Purification: Recrystallize the resulting crude product from 80% ethanol. Filter the purified crystals and dry them to obtain this compound.[4] The expected melting point is approximately 75°C.[4]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative modern method for C-N cross-coupling, known for its high efficiency and broad substrate scope.[2]

Materials:

-

1-Bromo-2-nitrobenzene

-

Diphenylamine

-

Palladium(II) Acetate (Pd(OAc)₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl Acetate

-

Hexane

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Add 1-bromo-2-nitrobenzene (1.0 mmol), diphenylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and X-Phos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[5]

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. RU2447058C1 - Method of producing 2-nitrodiphenylamine - Google Patents [patents.google.com]

- 5. 2-Nitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 2-Nitrophenyl Diphenylamine as a Propellant Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl diphenylamine (2-NDPA) is a crucial chemical stabilizer incorporated into nitrocellulose-based propellants to enhance their chemical stability and extend their service life.[1][2] Propellants are inherently unstable energetic materials that undergo slow decomposition even under ambient conditions, releasing nitrogen oxides (NOx).[3] These NOx species can catalyze further degradation in an autocatalytic cycle, potentially leading to performance degradation and, in extreme cases, auto-ignition.[3][4] 2-NDPA acts as a scavenger for these reactive nitrogen species, interrupting the decomposition cycle and ensuring the safety and reliability of the propellant.[1][3]

This document provides detailed application notes and experimental protocols for the use and analysis of 2-NDPA as a stabilizer in propellants.

Mechanism of Action

The primary function of 2-NDPA is to interrupt the autocatalytic decomposition of nitrocellulose. This process is initiated by the cleavage of the O-NO2 bond in the nitrocellulose polymer, which releases nitrogen dioxide (NO2) and other reactive nitrogen species.[3][4] These species then react with other nitrocellulose molecules, accelerating the degradation process.

2-NDPA stabilizes the propellant through a series of chemical reactions with these nitrogen oxides. The amine group in 2-NDPA is highly reactive towards NOx, leading to the formation of various N-nitroso and C-nitro derivatives.[5] This process effectively removes the catalytic NOx species from the system, thus slowing down the overall decomposition rate of the propellant.[1] While 2-NDPA itself is consumed in this process, its reaction products can also possess stabilizing properties, acting as secondary stabilizers.[1]

Data Presentation

The following tables summarize key quantitative data related to the performance and analysis of 2-NDPA as a propellant stabilizer.

Table 1: Typical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C12H10N2O2 | [6] |

| Molar Mass | 214.22 g/mol | [6] |

| Melting Point | 74-76 °C | [7] |

| Boiling Point | 346 °C | [7] |

| Appearance | Orange-red crystalline solid | [7] |

Table 2: Performance Comparison of 2-NDPA with Other Stabilizers in a Double-Base Propellant (Accelerated Aging at 80°C)

| Stabilizer | Initial Concentration (% w/w) | Concentration after 28 days (% w/w) | Consumption Rate (% of initial) | Reference |

| This compound (2-NDPA) | 1.0 | 0.65 | 35 | [5] |

| para-Nitro-N-methylaniline (pNMA) | 1.0 | 0.10 | 90 | [5] |

Note: This data is illustrative and compiled from a study on a specific propellant formulation. The relative performance of stabilizers can vary depending on the propellant composition and aging conditions.

Table 3: HPLC Analysis Parameters for 2-NDPA in Propellants

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | C18 | C18 | [8][9] |

| Mobile Phase | Acetonitrile/Methanol/Water (45/10/45 v/v/v) | Acetonitrile/Water (85/15 v/v) | [5][8] |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | [8][9] |

| Detection Wavelength | 254 nm | 254 nm | [8][9] |

| Injection Volume | 10 µL | Not Specified | [9] |

| Column Temperature | 25°C | Not Specified | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the application and analysis of 2-NDPA in propellants.

Protocol 1: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of 2-NDPA.

Materials:

-

2-Nitroaniline

-

Bromobenzene

-

Anhydrous sodium carbonate

-

Copper(I) iodide (catalyst)

-

Surfactant

-

22% Hydrochloric acid solution

-

5% Sodium hydroxide solution

-

80% Ethanol

-

Toluene (for reflux)

-

Chloroacetyl chloride

Procedure:

-

Combine 2-nitroaniline (1 molar equivalent) and bromobenzene (1.5 molar equivalents) in a reaction vessel equipped with a reflux condenser and a stirrer.[10]

-

Add anhydrous sodium carbonate, a catalytic amount of copper(I) iodide, and a surfactant.[10]

-

Heat the mixture to reflux at 170-185°C with continuous stirring for 20 hours.[10] During this time, continuously distill off the azeotrope of water and bromobenzene. Periodically add fresh bromobenzene to maintain the reaction temperature.[10]

-

After 20 hours, distill off the remaining unreacted bromobenzene at 170°C.[10]

-

Add water to the residue and heat to boiling to remove traces of bromobenzene via steam distillation.[10]

-

Cool the reaction mixture and treat the 2-NDPA residue at 90°C, first with a 22% solution of hydrochloric acid, and then with a 5% solution of a suitable alkaline agent like sodium hydroxide.[10]

-

Recrystallize the crude product from 80% ethanol to obtain purified 2-nitrodiphenylamine.[10]

-

Filter the crystals, wash with cold ethanol, and dry under vacuum.

Protocol 2: Sample Preparation for HPLC Analysis of 2-NDPA in Propellants

This protocol outlines the extraction of 2-NDPA from a propellant matrix for subsequent HPLC analysis.

Materials:

-

Propellant sample containing 2-NDPA

-

Methanol (HPLC grade)

-

Chloroform (for Soxhlet extraction)

-

Acetonitrile (HPLC grade)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Accurately weigh approximately 1 gram of the propellant sample.

-

Method A: Solvent Extraction a. Place the propellant sample in a suitable flask. b. Add a known volume of methanol (e.g., 50 mL).[11] c. Sonicate the mixture for 30 minutes to facilitate the dissolution of the stabilizer. d. Allow the nitrocellulose to settle. e. Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.[11]

-

Method B: Soxhlet Extraction a. Place the propellant sample in a Soxhlet thimble. b. Extract the stabilizer using chloroform in a Soxhlet apparatus for approximately 2 hours.[8] c. After extraction, evaporate the chloroform using a rotary evaporator.[8] d. Dissolve the residue in a known volume of acetonitrile.[8] e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

Protocol 3: Quantitative Analysis of 2-NDPA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the quantitative determination of 2-NDPA in propellant extracts.

Instrumentation and Conditions:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile/Methanol/Water (45/10/45 v/v/v)[5]

-

Flow Rate: 1.0 mL/min[9]

-

Detection Wavelength: 254 nm[9]

-

Injection Volume: 10 µL[9]

-

Column Temperature: 25°C[9]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of 2-NDPA of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of 2-NDPA.

-

Sample Analysis: Inject the prepared propellant extract (from Protocol 2) into the HPLC system.

-

Quantification: Determine the peak area of 2-NDPA in the sample chromatogram. Use the calibration curve to calculate the concentration of 2-NDPA in the extract.

-

Calculation: Calculate the percentage of 2-NDPA in the original propellant sample using the following formula:

% 2-NDPA = (C * V * D) / (W * 10)

Where:

-

C = Concentration of 2-NDPA in the extract (mg/L)

-

V = Volume of the extraction solvent (mL)

-

D = Dilution factor (if any)

-

W = Weight of the propellant sample (g)

-

Protocol 4: Accelerated Aging Study of Propellants Containing 2-NDPA

This protocol describes a method for simulating the long-term aging of propellants under controlled laboratory conditions.

Materials and Equipment:

-

Propellant samples containing 2-NDPA

-

Hermetically sealed glass vials

-

Temperature-controlled oven

Procedure:

-

Place a known amount of the propellant sample into a series of hermetically sealed glass vials.

-

Place the vials in a temperature-controlled oven set to a specific aging temperature (e.g., 71°C, 80°C, or 90°C).[5][12]

-

Remove vials at predetermined time intervals (e.g., 7, 14, 21, and 28 days).[13]

-

At each time point, analyze the stabilizer content of the aged propellant sample using the HPLC method described in Protocols 2 and 3.

-

Plot the concentration of 2-NDPA as a function of aging time to determine the rate of stabilizer depletion. This data can be used to predict the long-term stability and shelf-life of the propellant.[14]

Visualizations

Signaling Pathway

Caption: Stabilization mechanism of 2-NDPA in propellants.

Experimental Workflow

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. chimia.ch [chimia.ch]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Stabilizer reactions in cast double base rocket propellants. Part I: HPLC Determination of Stabilizers and their derivatives in a propellant containing the stabilizer mixture para‐nitro‐N‐methylaniline and 2‐nitrodiphenylamine aged at 80°C and 90°C | Semantic Scholar [semanticscholar.org]

- 6. 2-Nitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. academicjournals.org [academicjournals.org]

- 10. RU2447058C1 - Method of producing 2-nitrodiphenylamine - Google Patents [patents.google.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of 2-Nitrophenyl diphenylamine by Recrystallization

Abstract

This document provides a detailed protocol for the purification of 2-Nitrophenyl diphenylamine, a key intermediate in various chemical syntheses, through recrystallization. The procedure outlines a robust method to enhance the purity of the compound, making it suitable for researchers, scientists, and professionals in the field of drug development and materials science. This application note includes a summary of physical and chemical properties, a step-by-step experimental protocol, and a visual representation of the workflow.

Introduction

This compound, also known as 2-nitro-N-phenylaniline, is a red-brown crystalline solid.[1][2] It is a nitrated derivative of diphenylamine and finds applications as a stabilizer in propellants and in the synthesis of various organic compounds.[3][4] The purity of this compound is crucial for its subsequent applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at different temperatures. This protocol details the use of isopropanol as a suitable solvent for the recrystallization of this compound.

Physicochemical Properties

A summary of the key properties of this compound is presented in Table 1. Understanding these properties is essential for the successful execution of the recrystallization procedure.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| IUPAC Name | 2-nitro-N-phenylaniline | [2] |

| CAS Number | 119-75-5 | [2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| Appearance | Red-brown crystalline powder or reddish-brown solid | [1] |

| Melting Point | 74-76 °C | |

| Solubility | Insoluble in water; Slightly soluble in chloroform, DMSO, and methanol. Soluble in hot isopropanol. | [5] |

Potential Impurities

The synthesis of this compound can result in various impurities that need to be removed to obtain a high-purity final product. Common synthetic routes, such as the Ullmann condensation, may lead to the following impurities:

-

Unreacted Starting Materials: Residual 2-nitroaniline and bromobenzene (or other aryl halides) from the synthesis may be present in the crude product.[6]

-

Side-Products: The formation of isomers, such as 4-Nitrophenyl diphenylamine, and other by-products like phenazine and azobenzene can occur, particularly in direct condensation reactions.[7] Over-reaction can also lead to the formation of dinitrated products like 2,2'-dinitrodiphenylamine or 2,4'-dinitrodiphenylamine.[8][9]

-

Catalyst Residues: If a copper or palladium catalyst is used in the synthesis, trace amounts may remain in the crude product.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound using isopropanol as the recrystallization solvent.

4.1. Materials and Equipment

-

Crude this compound

-

Isopropanol (99.5%+)

-

Distilled water

-

Erlenmeyer flasks (appropriate sizes)

-

Heating mantle or hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass rod

-

Watch glass

-

Ice bath

-

Vacuum source

4.2. Procedure

-

Solvent Selection and Dissolution:

-

Place the crude this compound into an Erlenmeyer flask.

-

Add a minimal amount of isopropanol to the flask. A starting ratio of approximately 2 grams of crude product to 10 mL of isopropanol is recommended.[5]

-

Gently heat the mixture to around 60 °C while stirring continuously to dissolve the solid.[5] Avoid boiling the solvent. Add small portions of hot isopropanol if necessary until the solid is completely dissolved.

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

-

Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.

-

Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

-

-

Crystallization:

-

Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Isolation and Washing of Crystals:

-